molecular formula C18H22O8 B1605850 Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-a-D-glucopyranoside CAS No. 4141-45-1

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-a-D-glucopyranoside

Cat. No. B1605850
CAS RN: 4141-45-1
M. Wt: 366.4 g/mol
InChI Key: QOKXXIQSHLLVPF-UHFFFAOYSA-N
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Description

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is a compound with the molecular formula C18H22O8 . It is a derivative of glucose and is often used in the pharmaceutical sector . It has an average mass of 366.362 Da and a monoisotopic mass of 366.131470 Da .


Synthesis Analysis

The synthesis of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside involves several steps. One method involves the use of triethylsilane and 10% Pd/C in methanol at room temperature . This process allows for

Scientific Research Applications

Synthesis of Complex Carbohydrates

This compound is a protected glucopyranoside and is useful as a building block for the synthesis of complex carbohydrates . It has β-phenylthio, 2 and 3 benzoyl, and 4,6-benzylidine protecting groups .

Deprotection of Carbohydrate Derivatives

The compound is used in the deprotection of carbohydrate derivatives containing benzylidene acetals and benzyl ethers . This is achieved under catalytic transfer hydrogenation conditions using a combination of triethylsilane and 10% Pd/C in CH3OH at room temperature .

Preparation of Carbohydrate Diol Derivatives

A variety of carbohydrate diol derivatives can be prepared from their benzylidene derivatives in excellent yield . This is achieved by the removal of benzylidene acetal and benzyl ether using a combination of triethylsilane and 10% Pd/C .

Regioselective Opening of Benzylidene Acetal

The benzylidene acetal in the compound can be regioselectively opened under reductive conditions to produce partially benzylated derivatives . This is useful in the derivatization of a carbohydrate framework .

Removal of Benzylidene Acetal

The compound is used in the removal of benzylidene acetal under nonacidic conditions . This includes hydrogenolysis using hydrogen gas over Pd/C .

6. SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups The compound is used in the SnCl4 promoted efficient cleavage of acetal/ketal groups with the assistance of water in CH2Cl2 . This leads to deacetalization/deketalization products in almost quantitative yields .

Mechanism of Action

Target of Action

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-a-D-glucopyranoside, also known as (4aR,6S,7R,8S,8aR)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl diacetate, is a complex molecule with potential therapeutic applications. Preliminary investigations suggest that it may selectively target cell receptors associated with conditions such as cancer, inflammation, and metabolic irregularities .

Mode of Action

The compound’s structure, which includes acetyl and benzylidene groups, may play a role in its interactions with target receptors .

Result of Action

Given its potential to interact with cell receptors associated with cancer, inflammation, and metabolic irregularities, it may have a range of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the removal of the benzylidene group from similar compounds has been observed to proceed easily . .

properties

IUPAC Name

[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O8/c1-10(19)23-15-14-13(25-18(21-3)16(15)24-11(2)20)9-22-17(26-14)12-7-5-4-6-8-12/h4-8,13-18H,9H2,1-3H3/t13-,14-,15+,16-,17?,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKXXIQSHLLVPF-AOXRCQJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]([C@@H]1OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-a-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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